3-Fluoro-4-nitrophenylacetonitrile

Description

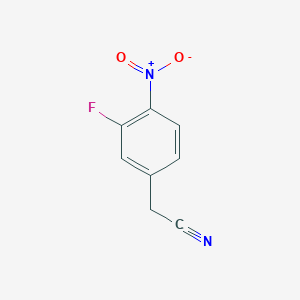

3-Fluoro-4-nitrophenylacetonitrile (CAS: 503315-75-1) is a fluorinated aromatic nitrile compound featuring a phenyl ring substituted with a fluorine atom at the 3-position and a nitro group at the 4-position, attached to an acetonitrile moiety. This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical industries. It is utilized in the preparation of specialized polymers, bioactive molecules, and heterocyclic compounds due to the reactivity of its nitrile group and electron-withdrawing substituents .

underscores its industrial relevance .

Propriétés

IUPAC Name |

2-(3-fluoro-4-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-7-5-6(3-4-10)1-2-8(7)11(12)13/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWYMXAMNWIADMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC#N)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379164 | |

| Record name | 3-Fluoro-4-nitrophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503315-75-1 | |

| Record name | 3-Fluoro-4-nitrophenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Cyanation of 3-Fluoro-4-nitrochlorobenzene Derivatives

A patented method describes the preparation of nitrophenylacetonitrile compounds, including 3-fluoro-4-nitrophenylacetonitrile, by reacting 3-fluoro-4-nitrochlorobenzene derivatives with ferrous iron cyanide salts in the presence of cuprous chloride and/or cuprous bromide catalysts under heating (around 160–170 °C) in solvents such as N-Methyl pyrrolidone or N,N-Dimethylacetamide. The reaction proceeds under nitrogen atmosphere to prevent oxidation and side reactions. After completion, the product is extracted with diethyl ether, dried over anhydrous sodium sulfate, decolorized with activated carbon, and precipitated to yield the target nitrile compound with yields ranging from 75% to 89% depending on exact conditions (catalyst ratios, temperature, solvent).

Table 1: Representative Reaction Conditions and Yields for Cyanation

| Entry | Solvent | CuCl (mol) | CuBr (mol) | Temp (°C) | Time (h) | Yield (%) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|---|---|---|---|

| 1 | N-Methyl pyrrolidone | 0.05 | 0.01 | 160 | 8 | 84 | 95.1 | 91 |

| 2 | N,N-Dimethylacetamide | 0.06 | 0.03 | 170 | 8 | 86 | 97 | 93 |

| 3 | N-Methyl pyrrolidone | 0.05 | 0.02 | 170 | 8 | 89 | 97.4 | 92.1 |

| 4 | N-Methyl pyrrolidone | 0.10 | 0 | 170 | 8 | 75 | 94 | 81 |

Note: Reaction conversion and selectivity were analyzed by GC-MS.

Use of Sodium or Potassium Cyanide

Alternative methods involve the use of sodium or potassium cyanide with 3-nitro-4-fluorotoluene derivatives in polar aprotic solvents such as acetonitrile, benzonitrile, tetrahydrofuran, or dimethylformamide. However, these methods often suffer from lower yields (up to 47%) and higher toxicity concerns due to free cyanide ions.

Synthesis of 3-Fluoro-4-nitrophenol as a Precursor

Since this compound synthesis requires the nitrofluorobenzene core, efficient preparation of 3-fluoro-4-nitrophenol is critical. A patented method improves yield and reduces energy consumption by nitrating m-fluorophenol with sodium nitrate and sulfuric acid at low temperatures (-5 to 0 °C), followed by purification using a mixed solvent system (water, ether, methylene chloride) to remove isomers. This method achieves a yield of approximately 45.5% with simplified operation and lower energy input.

Catalyst Role: Cuprous chloride and cuprous bromide act synergistically to facilitate the cyanation reaction, improving conversion and selectivity. The ratio of these catalysts influences yield significantly.

Solvent Effects: Polar aprotic solvents such as N-Methyl pyrrolidone and N,N-Dimethylacetamide provide a suitable medium for the cyanation reaction, stabilizing intermediates and enhancing reaction rates.

Temperature and Time: Elevated temperatures (160–170 °C) and prolonged reaction times (6–8 hours) are necessary to achieve high conversion.

Workup: Extraction with diethyl ether, drying, and activated carbon treatment are essential to purify the product and remove impurities and colored byproducts.

| Method | Starting Material | Catalyst(s) | Solvent(s) | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Cuprous chloride/bromide catalyzed cyanation | 3-fluoro-4-nitrochlorobenzene | CuCl, CuBr | N-Methyl pyrrolidone, N,N-DMA | 160–170 | 6–8 | 75–89 | High yield, industrially feasible |

| Sodium/Potassium cyanide method | 3-nitro-4-fluorotoluene | None or CuCN | Acetonitrile, DMF, THF | Variable | Variable | ~47 | Lower yield, higher toxicity |

| Nitration of m-fluorophenol | m-fluorophenol | Sodium nitrate, H2SO4 | Water, ether, methylene chloride | -5 to 0 | 0.8–1 | 45.5 | Precursor synthesis, energy efficient |

The combination of cuprous chloride and cuprous bromide catalysts enhances the cyanation reaction's efficiency compared to using either alone.

Using anhydrous sodium tripotassium iron hexacyanide as the cyanide source reduces toxicity and waste treatment issues.

Reaction under nitrogen atmosphere prevents oxidation and side reactions, improving product purity.

The purification step using mixed solvents effectively removes isomers and impurities, critical for obtaining high-purity this compound.

The preparation of this compound is best achieved via copper-catalyzed cyanation of 3-fluoro-4-nitrochlorobenzene derivatives under controlled heating in polar aprotic solvents. This method offers high yields, good selectivity, and industrial scalability. Alternative cyanide methods are less efficient and more hazardous. Efficient synthesis of the precursor 3-fluoro-4-nitrophenol further supports the overall synthetic route. The described methods are supported by detailed experimental data and patent literature, providing a robust foundation for industrial and research applications.

Analyse Des Réactions Chimiques

3-Fluoro-4-nitrophenylacetonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Applications De Recherche Scientifique

3-Fluoro-4-nitrophenylacetonitrile is used in various scientific research applications, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: It is used in the study of biochemical pathways and molecular interactions.

Medicine: The compound is investigated for its potential pharmacological properties.

Industry: It is used in the development of new materials and chemical processes

Mécanisme D'action

The mechanism of action of 3-Fluoro-4-nitrophenylacetonitrile involves its interaction with specific molecular targets and pathways. The fluoro and nitro groups on the phenyl ring influence its reactivity and interactions with other molecules. The acetonitrile group can participate in various chemical reactions, contributing to the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The compound’s reactivity and applications are influenced by its substituents. Below is a comparative analysis with key analogs:

Table 1: Key Structural and Functional Comparisons

Commercial and Research Relevance

- Availability : this compound is listed by multiple suppliers (e.g., CymitQuimica, Hairui Chem) but is often discontinued or available only in small quantities, suggesting specialized demand .

- Applications: It is prioritized in synthesizing polyimide monomers and bioactive molecules, whereas analogs like 3-Methoxyphenylacetonitrile () are simpler nitriles used in less complex syntheses.

Research Findings and Industrial Use

- Pharmaceutical Intermediates : Fluorinated nitriles like this compound are critical in designing protease inhibitors and kinase modulators due to their metabolic stability and binding affinity .

- Polymer Chemistry: Its derivatives, such as 3,3'-bis(N-phenylphthalimide), are monomers for heat-resistant polyimides, leveraging the nitro group’s electron-withdrawing capacity to stabilize polymer backbones .

Activité Biologique

3-Fluoro-4-nitrophenylacetonitrile (CAS Number: 503315-75-1) is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the nitration of phenylacetonitrile followed by fluorination. The compound can be synthesized via the following general reaction scheme:

- Nitration : Phenylacetonitrile is treated with a mixture of nitric and sulfuric acids to introduce the nitro group.

- Fluorination : The introduction of the fluoro group can be achieved through electrophilic aromatic substitution or by using fluorinating agents under controlled conditions.

Biological Evaluation

Research has indicated that this compound exhibits a range of biological activities, particularly in antimicrobial and antitubercular applications.

Antitubercular Activity

A study evaluated several derivatives of this compound for their antitubercular properties against Mycobacterium tuberculosis. The most potent derivative, identified as 3m , demonstrated a minimum inhibitory concentration (MIC) of 4 μg/mL against both sensitive and rifampicin-resistant strains of M. tuberculosis . The results are summarized in Table 1 below.

| Compound | MIC (μg/mL) | Activity Against |

|---|---|---|

| 3m | 4 | H37Rv, Rifampicin-resistant |

| 3e | 64 | H37Rv |

| 3p | 64 | H37Rv |

The study highlighted that structural modifications could enhance the efficacy of these compounds, suggesting that the 2-phenoxy-N-phenylacetamide scaffold is promising for developing novel antitubercular agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The presence of both fluoro and nitro groups on the phenyl ring enhances its reactivity, potentially allowing it to interfere with bacterial cell processes or act as a prodrug .

Structure-Activity Relationships (SAR)

The SAR studies have shown that variations in substituents on the phenyl ring significantly influence the biological activity of compounds derived from this compound. For instance:

- Compounds with electron-withdrawing groups at specific positions exhibited increased activity against M. tuberculosis.

- The introduction of halogens or additional nitro groups can modulate lipophilicity and bioavailability, impacting overall efficacy .

Case Studies

Several case studies have explored the pharmacological profiles of compounds related to this compound:

- Antimicrobial Activity : A series of derivatives were tested for their antimicrobial properties against various bacterial strains, demonstrating significant activity against Gram-positive bacteria, with MIC values ranging from 8 to 32 μg/mL .

- Antiplasmodial Activity : Compounds similar to this compound were evaluated for their ability to inhibit Plasmodium falciparum, showing promising selectivity indices and low cytotoxicity .

Q & A

Q. Characterization :

- NMR : Confirm substitution patterns via ¹⁹F NMR (fluorine position) and ¹H/¹³C NMR for nitrile and nitro groups.

- HPLC/GC-MS : Assess purity (≥95%) using methods similar to those for nitrophenylacetonitrile derivatives in .

Basic: How do the electron-withdrawing groups (fluoro and nitro) influence the compound’s stability and reactivity?

Methodological Answer:

The meta-fluoro and para-nitro groups create a strong electron-deficient aromatic ring:

- Stability : The nitro group increases sensitivity to reduction; store at ≤−20°C in inert atmospheres (analogous to nitro-containing compounds in ) .

- Reactivity : The nitrile group undergoes nucleophilic substitution (e.g., with amines or thiols) but requires polar aprotic solvents (DMF, DMSO) due to electron withdrawal. Kinetic studies (UV-Vis monitoring) can track reactivity trends .

Advanced: How can competing reaction pathways during synthesis be systematically analyzed?

Methodological Answer:

Design of Experiments (DoE) : Vary temperature, reagent stoichiometry, and solvent polarity to map side-product formation (e.g., di-nitration or ring chlorination).

LC-MS/MS : Identify byproducts (e.g., di-substituted analogs) using fragmentation patterns, as demonstrated for nitrophenyl derivatives in .

Kinetic Profiling : Use in-situ IR or Raman spectroscopy to monitor nitro-group incorporation rates, referencing methodologies in for analogous fluorinated nitriles .

Advanced: What computational approaches predict the compound’s behavior in cross-coupling reactions?

Methodological Answer:

DFT Calculations : Optimize geometry using Gaussian or ORCA software. Calculate Fukui indices to predict electrophilic/nucleophilic sites, leveraging structural data from PubChem entries (e.g., ’s InChI key for 3,5-difluorophenylacetonitrile) .

Molecular Dynamics (MD) : Simulate solvent effects on reaction barriers (e.g., acetonitrile vs. THF) using force fields parameterized for nitro-cyano systems .

Advanced: How can conflicting spectral data (e.g., NMR shifts) from literature be resolved?

Methodological Answer:

Standardized Protocols : Replicate experiments using identical conditions (solvent, temperature) to those in disputed studies. For example, provides PubChem’s NMR data for analogous compounds, serving as a reference .

2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals in aromatic regions, especially when fluorine coupling complicates ¹H spectra.

Collaborative Validation : Cross-check data with open-access databases (e.g., NIST Chemistry WebBook in ) .

Advanced: What role does this compound play in multicomponent reactions (MCRs)?

Methodological Answer:

The compound’s electron-deficient aromatic system facilitates:

Cyano-Aldehyde Condensations : React with aldehydes (e.g., 4-fluorobenzaldehyde in ) under basic conditions to form α,β-unsaturated nitriles. Monitor regioselectivity via TLC and isolate products using flash chromatography .

Catalytic Applications : Screen transition-metal catalysts (Pd, Cu) for Suzuki-Miyaura couplings, using boronic esters (e.g., ’s 3-Fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester) as partners .

Basic: What analytical techniques are critical for assessing purity and degradation products?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.